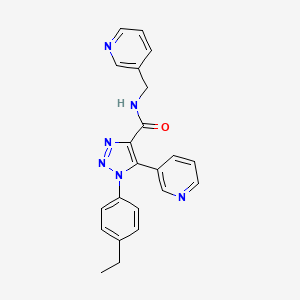

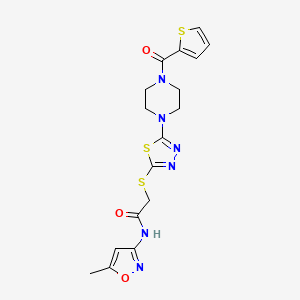

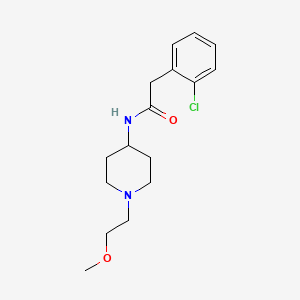

1-(4-ethylphenyl)-5-pyridin-3-yl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyridine and triazole, both of which are heterocyclic aromatic compounds containing nitrogen . Pyridine derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and antifungal properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These properties could include solubility, melting point, boiling point, and reactivity with other substances .Applications De Recherche Scientifique

Drug Design and Synthesis

Compounds containing pyridyl and triazole groups have been extensively explored for their potential as therapeutic agents. For instance, studies on pyrazolopyrimidines and pyridine carboxamides have identified their applications as anticancer, anti-inflammatory, and antimalarial agents, among others. These compounds are synthesized through various chemical reactions, aiming to explore their biological activities and develop new pharmacological treatments (Rahmouni et al., 2016; Eya’ane Meva et al., 2021).

Antimicrobial Activity

Various derivatives of 1,2,4-triazoles have been synthesized and evaluated for their antimicrobial activities. Research has shown that these compounds exhibit significant antibacterial and antifungal effects, demonstrating their potential as leads for developing new antimicrobial agents (Bayrak et al., 2009).

Anti-Inflammatory and Antimalarial Activities

Studies on 1,2,4-triazole-containing compounds have also revealed their potent anti-inflammatory and antimalarial activities. For example, the compound 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester has shown significant inhibition in vitro, indicating its potential for hybrid drug synthesis and as a low molecular intermediate in medicinal chemistry (Eya’ane Meva et al., 2021).

Electronic Material Applications

The synthesis and application of triazole and pyridine hybrid molecules have been explored in the field of materials science, particularly for organic light-emitting diodes (OLEDs). These compounds have been used as electron-transport materials, showcasing the versatility of triazole and pyridine groups in developing advanced materials with improved electronic properties (Li et al., 2014).

Structural Analysis and Coordination Chemistry

Research involving positional isomeric ligands containing pyridyl, triazole, and carboxylate fragments has contributed to the understanding of structural diversity in coordination polymers. These studies highlight the role of ligand isomerism in tuning the properties and structures of metal–organic frameworks, which are of interest for various applications in chemistry and materials science (Cisterna et al., 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-ethylphenyl)-5-pyridin-3-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c1-2-16-7-9-19(10-8-16)28-21(18-6-4-12-24-15-18)20(26-27-28)22(29)25-14-17-5-3-11-23-13-17/h3-13,15H,2,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJXGRMBMQHJJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-methyl-2-(phenylamino)butyl]pyridine-4-carboxamide](/img/structure/B2819951.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2819958.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2819962.png)

![8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2819966.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2819969.png)

![Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate](/img/structure/B2819970.png)